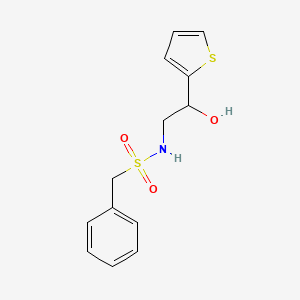

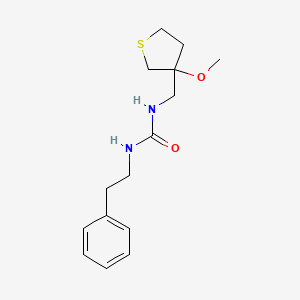

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

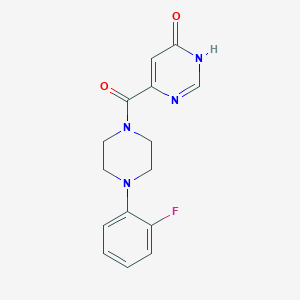

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide” is a chemical compound that contains a thiophene ring, a phenyl ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and the sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

Thiophene rings are known to react with electrophiles, and sulfonamides can participate in a variety of reactions, including hydrolysis and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Antioxidant Activity

The compound demonstrates moderate antioxidant activity. Researchers have evaluated its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in maintaining cellular health and preventing diseases associated with oxidative damage .

Antimicrobial Properties

In vitro studies have revealed significant antimicrobial activity of this compound. It exhibits efficacy against both Gram-positive and Gram-negative bacterial strains. Notably, it also shows substantial activity against yeasts, including Candida glabrata and Candida krusei .

Biological Molecule Interactions

Computational investigations using density functional theory (DFT) have explored the interactions between this compound and DNA bases (such as guanine, thymine, adenine, and cytosine). Charge transfer analyses provide insights into its binding affinity with these essential biological molecules .

Crystallography and Structural Insights

The compound’s crystal structure has been characterized using single crystal X-ray crystallography. It forms hydrogen bonds (C−H···N and N−H···N) that contribute to its crystal packing. Understanding its solid-state arrangement aids in predicting its behavior in various environments .

Functional Group Importance

Amides containing the R−CO−NHR functional group are essential components of proteins, peptides, and other biologically relevant molecules. This compound’s amide bond contributes to its diverse properties and potential applications .

Chemical Diversity and Applications

Amides, including this compound, find applications in various fields such as pharmaceuticals, natural products, agrochemicals, and polymers. Their versatility extends to antifungal, antibacterial, insecticidal, and anti-inflammatory activities. Additionally, amides play a crucial role in polymer chemistry, dyes, and liquid crystals .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c15-12(13-7-4-8-18-13)9-14-19(16,17)10-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBVPMPZVBOKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)

![tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate](/img/structure/B2440273.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)

![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)

![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)